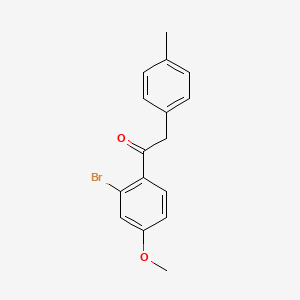

1-(2-Bromo-4-methoxyphenyl)-2-(4-methylphenyl)ethan-1-one

Description

1-(2-Bromo-4-methoxyphenyl)-2-(4-methylphenyl)ethan-1-one is a substituted ethanone derivative featuring a bromine atom at the ortho-position (C2) and a methoxy group at the para-position (C4) on one phenyl ring, while the adjacent ethanone chain is bonded to a 4-methylphenyl group.

Properties

IUPAC Name |

1-(2-bromo-4-methoxyphenyl)-2-(4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO2/c1-11-3-5-12(6-4-11)9-16(18)14-8-7-13(19-2)10-15(14)17/h3-8,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRXYTSNAQIOPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-4-methoxyphenyl)-2-(4-methylphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 2-bromo-4-methoxybenzoyl chloride reacts with 4-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-methoxyphenyl)-2-(4-methylphenyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed for substitution reactions.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Role in Organic Synthesis:

1-(2-Bromo-4-methoxyphenyl)-2-(4-methylphenyl)ethan-1-one serves as an important intermediate in organic synthesis. Its bromine and methoxy groups make it a versatile building block for constructing more complex molecules. It can participate in various reactions such as nucleophilic substitutions and cross-coupling reactions, which are fundamental in synthesizing pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with nucleophiles to replace Br | Various substituted phenolic compounds |

| Cross-Coupling Reactions | Coupling with other aryl halides | Biaryl compounds |

| Reduction Reactions | Conversion of ketones to alcohols | Alcohol derivatives |

Pharmaceutical Applications

Potential Drug Development:

The compound's structural properties suggest potential applications in drug development. Research indicates that derivatives of similar ketones exhibit biological activity, including anti-inflammatory and anticancer properties. The methoxy and bromo substituents may enhance the compound's affinity for biological targets.

Case Study: Anticancer Activity

In studies involving structurally related compounds, the presence of halogenated phenyl groups has been linked to increased cytotoxicity against cancer cell lines. Future investigations could explore the efficacy of this compound in this context.

Material Science

Applications in Polymer Chemistry:

The unique chemical structure allows for potential applications in polymer synthesis. It can be utilized as a monomer or cross-linking agent in creating polymers with specific thermal and mechanical properties.

Table 2: Properties of Polymers Derived from Ketones

| Property | Value | Application Area |

|---|---|---|

| Thermal Stability | High | Electronics, Aerospace |

| Mechanical Strength | Moderate | Construction materials |

| Chemical Resistance | Excellent | Coatings, Sealants |

Analytical Chemistry

Use as a Reference Compound:

In analytical chemistry, this compound can serve as a reference standard for chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its distinct spectral characteristics allow for accurate identification and quantification in complex mixtures.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-methoxyphenyl)-2-(4-methylphenyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the bromine atom and methoxy group can influence its binding affinity and specificity.

Comparison with Similar Compounds

The compound is compared below with structurally related analogs based on substitution patterns, physicochemical properties, and applications.

Structural Analogues and Substitution Effects

1-(2-Bromo-4-methoxyphenyl)-2-(4-fluorophenyl)ethan-1-one

- Key Differences : The 4-methylphenyl group is replaced with a 4-fluorophenyl moiety.

- This substitution may enhance metabolic stability in drug design .

1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-one

- Key Differences : Bromine is at C3 instead of C2, and a chlorine atom replaces the 4-methylphenyl group.

- The chlorine atom increases molecular weight and lipophilicity .

2-(4-Bromophenyl)-1-{4-[(4-chlorobenzyl)oxy]-2-hydroxyphenyl}ethanone

- Key Differences : Contains a 4-bromophenyl group and a complex substituent (4-chlorobenzyloxy and hydroxyl groups) on the adjacent phenyl ring.

- Impact : The additional hydroxyl and chlorobenzyloxy groups enhance hydrogen-bonding capacity, improving solubility in polar solvents. This structure is suited for applications requiring intermolecular interactions, such as enzyme inhibition .

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(4-methylphenyl)ethan-1-one

- Key Differences : Incorporates a piperazine ring linked to a 3-chlorophenyl group.

- Impact : The piperazine moiety introduces basicity and conformational flexibility, which is advantageous in CNS-targeting pharmaceuticals. The 4-methylphenyl group retains lipophilicity .

Physicochemical Properties

| Compound Name | Molecular Formula | Melting Point (°C) | Key Substituents | Polarity Trends |

|---|---|---|---|---|

| Target Compound | C₁₆H₁₅BrO₂ | Not reported | 2-Br, 4-OCH₃, 4-CH₃Ph | Moderate lipophilicity |

| 1-(2-Bromo-4-methoxyphenyl)-2-(4-FPh)ethanone | C₁₅H₁₂BrFO₂ | Not reported | 2-Br, 4-OCH₃, 4-FPh | Higher polarity (due to F) |

| 1-(3-Bromo-4-methoxyphenyl)-2-Cl-ethanone | C₉H₈BrClO₂ | Not reported | 3-Br, 4-OCH₃, 2-Cl | Increased lipophilicity |

| 2-Bromo-1-(4-Cl-2-F-5-MePh)ethanone | C₉H₇BrClFO | Not reported | 4-Cl, 2-F, 5-Me, 2-Br | High halogen content |

General trends are inferred from substituent effects.

Biological Activity

1-(2-Bromo-4-methoxyphenyl)-2-(4-methylphenyl)ethan-1-one, also known as a bromo-substituted phenyl ketone, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C16H15BrO2

- Molecular Weight : 319.2 g/mol

- IUPAC Name : 1-(2-bromo-4-methoxyphenyl)-2-(4-methylphenyl)ethanone

- PubChem CID : 54920033

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antitumor agent and its effects on different biological systems.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, research on phenyl ketones has demonstrated their ability to induce apoptosis in cancer cells through various pathways, including the modulation of the Bcl-2 family proteins and activation of caspases .

Table 1: Summary of Antitumor Activity Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa | 10.5 | Apoptosis induction via caspase activation | |

| MCF-7 | 12.3 | Inhibition of cell proliferation | |

| A549 | 8.9 | Cell cycle arrest at G1 phase |

Antimicrobial Properties

The compound has also shown promising antimicrobial properties against various bacterial strains. The presence of bromo and methoxy groups enhances its interaction with bacterial cell membranes, leading to increased permeability and cell death.

Table 2: Antimicrobial Activity Data

| Bacteria Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanisms underlying the biological activity of this compound are multifaceted:

- Cell Cycle Regulation : The compound has been observed to induce cell cycle arrest in cancer cells, predominantly at the G1 phase, which is crucial for preventing uncontrolled cell division.

- Apoptotic Pathways : Activation of apoptotic pathways through caspase cascades has been documented, suggesting that this compound can effectively trigger programmed cell death in malignant cells.

Case Studies

-

Case Study on Antitumor Efficacy :

A study involving the treatment of HeLa cells with varying concentrations of the compound revealed a dose-dependent response in cell viability, confirming its potential as an anticancer agent . -

Antimicrobial Efficacy against MRSA :

A recent investigation into the antimicrobial properties against Methicillin-resistant Staphylococcus aureus (MRSA) showed that the compound exhibited significant inhibitory effects, outperforming standard antibiotics in certain assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.